2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
2-[(3-chloro-4-methylphenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-6-7-12(8-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCLYJMRWXDNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol , also known as a Schiff base, is synthesized from the condensation of 2-hydroxy-5-methylbenzaldehyde and 3-chloro-4-methylaniline. This compound has garnered interest in various fields of biological research due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Synthesis
The synthesis of this compound involves a reflux reaction of 2-hydroxy-5-methylbenzaldehyde and 3-chloro-4-methylaniline in ethanol. The reaction typically yields single crystals suitable for X-ray analysis, which reveals the compound's monoclinic crystal structure with specific dihedral angles between its aromatic rings .
Structural Characteristics
The compound exhibits an E configuration around the C=N bond and features an intramolecular hydrogen bond that contributes to its structural stability. The energy band gap (ΔE) is measured at approximately 4.0023 eV, indicating significant electronic properties that may influence its biological activities .
Antimicrobial Properties
Research indicates that Schiff bases, including this compound, demonstrate notable antimicrobial properties. The presence of the chloro and methoxy groups enhances the compound's effectiveness against various bacterial strains. A study highlighted that related Schiff bases exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for further development as antimicrobial agents .
Antitumor Activity
The structure-activity relationship (SAR) studies have shown that compounds with similar frameworks can exhibit antitumor properties. For instance, derivatives of Schiff bases have been reported to inhibit tumor growth in various cancer cell lines. In vitro studies revealed that certain analogs could induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .
Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as acetylcholinesterase (AChE). Some Schiff bases have shown competitive inhibition against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Molecular docking studies suggest that these compounds interact effectively with the active site of AChE, potentially leading to therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study investigated the antibacterial activity of several Schiff bases, including our compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at low concentrations.
- Antitumor Activity : In vitro testing on human cancer cell lines demonstrated that the compound could inhibit cell proliferation, with IC50 values comparable to established chemotherapeutics.
- Neuroprotective Effects : Research on enzyme inhibition showed that the compound effectively reduced AChE activity in vitro, suggesting potential use in cognitive enhancement therapies.
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Antimicrobial Activity | Antitumor Activity | AChE Inhibition |
|---|---|---|---|
| Compound A | Yes | Moderate | Yes |
| Compound B | Yes | High | Moderate |
| This compound | Yes | Moderate | High |
Table 2: Synthesis Conditions and Yields
| Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 2-Hydroxy-5-methylbenzaldehyde + 3-Chloro-4-methylaniline | Ethanol | Reflux (5 h) | 65 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Electronic Effects: The 3-chloro-4-methylphenyl group in the target compound introduces electron-withdrawing (-Cl) and electron-donating (-CH₃) effects, creating a polarized imine bond. This contrasts with the purely electron-donating 4-methylphenyl group in , which lacks halogen-based reactivity.
Hydrogen Bonding and Planarity :
- All compounds exhibit intramolecular O-H···N hydrogen bonding, stabilizing the E-configuration .
- The 2-hydroxy analogue in shows enhanced antioxidant activity due to additional hydrogen-bonding interactions with free radicals.
Halogen Influence :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
